The synthesis of (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can be described as follows:
The compound's structural formula can be represented using SMILES notation as COC1=CC2=C(C=C1)OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)N
.
The chemical reactivity of (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide primarily involves:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further studies.
The physical properties of (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as the methoxy and carboxamide groups.
The potential applications of (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide span various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7